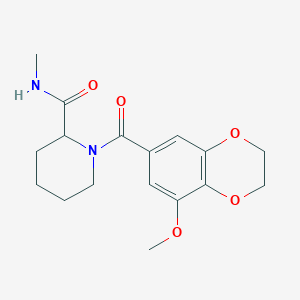![molecular formula C16H15F3OS B7571498 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene](/img/structure/B7571498.png)
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as rabeprazole, which is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease (GERD) and other related disorders. However,
作用机制
The mechanism of action of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene involves the inhibition of the proton pump, which is responsible for the secretion of gastric acid in the stomach. Rabeprazole irreversibly binds to the proton pump and inhibits its activity, leading to a reduction in the secretion of gastric acid. This mechanism of action makes rabeprazole an effective treatment for 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene and other related disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene are primarily related to its proton pump inhibitory activity. By reducing the secretion of gastric acid, rabeprazole can alleviate the symptoms of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene, such as heartburn, regurgitation, and difficulty swallowing. Additionally, rabeprazole has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in other diseases.
实验室实验的优点和局限性
The advantages of using 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene in lab experiments include its well-established mechanism of action, high potency, and selectivity. Rabeprazole is a widely used proton pump inhibitor, and its pharmacological properties have been extensively studied. However, the limitations of using rabeprazole in lab experiments include its high cost, limited solubility, and potential side effects, such as diarrhea, nausea, and headache.
未来方向
There are several future directions for the scientific research application of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene. One area of focus is the development of new analogs of rabeprazole with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the investigation of the anti-inflammatory and antioxidant effects of rabeprazole in other diseases, such as cancer and neurodegenerative disorders. Additionally, the use of rabeprazole in combination with other drugs for the treatment of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene and other related disorders is an area of interest for future research.
合成方法
The synthesis of 1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene involves a multi-step process that includes the reaction of 3-(trifluoromethyl)benzyl chloride with methylthiomethyl chloride, followed by the reaction with 2-methylbenzimidazole to produce rabeprazole. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
科学研究应用
1-Methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research areas is the development of new drugs based on the structure of rabeprazole. Researchers have synthesized various analogs of rabeprazole and evaluated their pharmacological properties, such as their proton pump inhibitory activity and selectivity.
属性
IUPAC Name |
1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfinylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3OS/c1-12-5-2-3-7-14(12)11-21(20)10-13-6-4-8-15(9-13)16(17,18)19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPVYDRRYHXLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)


![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571491.png)
![5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7571495.png)
![1-Methyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridin-2-one](/img/structure/B7571507.png)